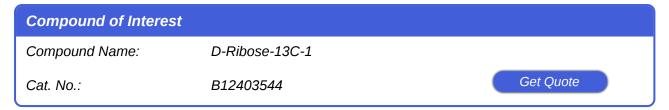


# Unveiling the Characteristics of D-Ribose-13C-1: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physical and chemical properties of **D-Ribose-13C-1** powder, a stable isotope-labeled sugar crucial for metabolic research and drug development. This document details its core characteristics, outlines experimental protocols for its analysis, and visualizes its role in key metabolic pathways and experimental workflows.

# **Core Physical and Chemical Properties**

**D-Ribose-13C-1** is a white crystalline powder.[1] Its fundamental properties are summarized in the tables below, providing a clear comparison of its key characteristics.

Identifier	Value	Citation
IUPAC Name	(2R,3R,4R,5R)-5- (hydroxymethyl)oxolane-2,3,4- triol-1- <sup>13</sup> C	
CAS Number	70849-24-0	[1]
Molecular Formula	<sup>13</sup> CC4H <sub>10</sub> O <sub>5</sub>	[1]
Molecular Weight	151.12 g/mol	[1]
Isotopic Purity	≥99 atom % <sup>13</sup> C	[1]



Physical Property	Value	Citation
Appearance	White crystalline powder	[1]
Melting Point	88-92 °C (decomposes)	[1]
Solubility	Soluble in water.	[2]
Optical Activity	[α]20/D -20°, c = 4 in H <sub>2</sub> O	[1]

# **Experimental Protocols**

The characterization of **D-Ribose-13C-1** powder involves a suite of standardized experimental protocols to determine its physical and chemical properties.

## **Physical Property Analysis**

The physical properties of powdered substances are critical for handling, formulation, and processing. The following are standard methodologies for their determination.

Bulk Density and Tapped Density: The bulk and tapped densities are essential parameters for powder handling and compaction. These properties are determined according to the United States Pharmacopeia (USP) General Chapter <616>.[3]

- Apparatus: A graduated cylinder and a mechanical tapping apparatus.
- Method: A known mass of the **D-Ribose-13C-1** powder is gently introduced into a graduated cylinder, and the unsettled volume is recorded to calculate the bulk density. The cylinder is then subjected to a fixed number of mechanical taps, and the final tapped volume is recorded to determine the tapped density.

Powder Flow: The flowability of the powder is assessed using methods outlined in USP General Chapter <1174>.[4][5]

- Angle of Repose: This is the angle of the conical pile produced when the powder is poured onto a horizontal surface. A lower angle of repose indicates better flowability.
- Compressibility Index and Hausner Ratio: These are calculated from the bulk and tapped densities and provide an indication of the powder's flowability and cohesiveness.



 Flow through an Orifice: The rate at which the powder flows through a calibrated orifice is measured.

Solubility Determination: A general method for determining the solubility of a powder in a solvent like water is as follows:

- Apparatus: A balance, a volumetric flask, a magnetic stirrer, and a temperature-controlled water bath.
- Method: A known volume of the solvent (e.g., water) is placed in the volumetric flask and maintained at a constant temperature. Small, accurately weighed portions of the **D-Ribose-13C-1** powder are added incrementally while stirring. The addition is continued until a saturated solution is formed, and undissolved solid remains. The total mass of the dissolved solid is then used to calculate the solubility.[6]

### **Chemical and Isotopic Analysis**

The chemical identity, purity, and isotopic enrichment of **D-Ribose-13C-1** are confirmed using spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: <sup>13</sup>C-NMR spectroscopy is a primary method for confirming the position and enrichment of the <sup>13</sup>C label.

- Sample Preparation: A small amount of the **D-Ribose-13C-1** powder is dissolved in a suitable deuterated solvent, such as deuterium oxide (D<sub>2</sub>O).
- Data Acquisition: The <sup>13</sup>C-NMR spectrum is acquired on a high-field NMR spectrometer. The chemical shift of the C1 carbon will be significantly enhanced due to the <sup>13</sup>C enrichment, confirming the label's position.[7][8]

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for separating and identifying volatile compounds and their isotopologues.

 Derivatization: To increase volatility, the hydroxyl groups of D-Ribose-13C-1 are typically derivatized, for example, by silylation.



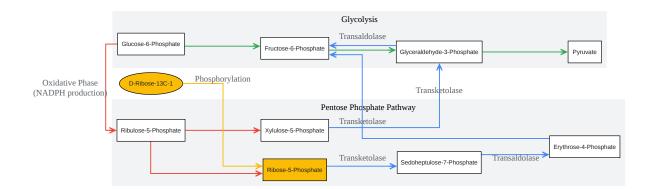
 Analysis: The derivatized sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the column's stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The mass spectrum will show a characteristic shift in the mass-to-charge ratio of the molecular ion and fragment ions containing the <sup>13</sup>C label, allowing for the confirmation of isotopic incorporation.[2]

## **Metabolic Pathway and Experimental Workflow**

**D-Ribose-13C-1** is a key tracer for studying cellular metabolism, particularly the Pentose Phosphate Pathway (PPP).

### Pentose Phosphate Pathway (PPP)

The PPP is a fundamental metabolic pathway that runs parallel to glycolysis. It is crucial for generating NADPH, which is essential for reductive biosynthesis and antioxidant defense, and for producing precursors for nucleotide synthesis.[9] When **D-Ribose-13C-1** is introduced to cells, it can enter the non-oxidative phase of the PPP.





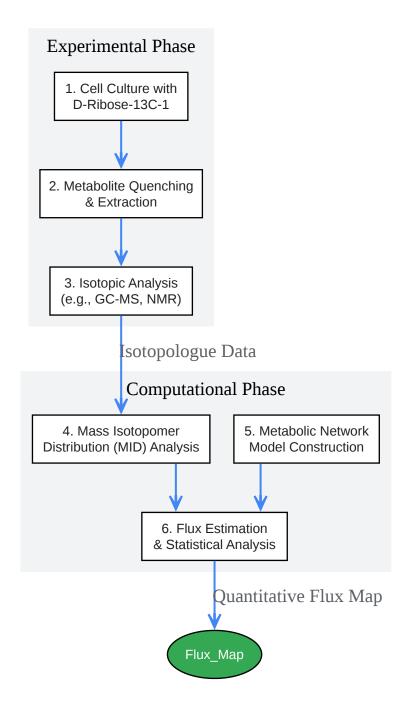
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Metabolic fate of **D-Ribose-13C-1** in the Pentose Phosphate Pathway.

# <sup>13</sup>C-Metabolic Flux Analysis (<sup>13</sup>C-MFA) Experimental Workflow

<sup>13</sup>C-MFA is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a cell. **D-Ribose-13C-1** can be used as a tracer in these experiments to elucidate the dynamics of pentose metabolism. The general workflow is as follows:





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Generalized workflow for <sup>13</sup>C-Metabolic Flux Analysis (<sup>13</sup>C-MFA).

This guide provides foundational technical information for researchers and professionals working with **D-Ribose-13C-1**. The provided data and protocols serve as a starting point for experimental design and data interpretation in the fields of metabolic research and drug development.



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- To cite this document: BenchChem. [Unveiling the Characteristics of D-Ribose-13C-1: A
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